Benzo[h]quinoline, 2-ethyl-3-methyl-
Description
Benzo[h]quinoline is a polycyclic aromatic heterocycle comprising a quinoline scaffold fused to a benzene ring at the [h] position. These compounds are notable for their anticancer, antimicrobial, and DNA-intercalating activities, often mediated by Topoisomerase II (Topo II) inhibition or oxidative stress pathways .
Properties
CAS No. |
61077-84-7 |
|---|---|
Molecular Formula |
C16H15N |
Molecular Weight |
221.30 g/mol |
IUPAC Name |
2-ethyl-3-methylbenzo[h]quinoline |
InChI |
InChI=1S/C16H15N/c1-3-15-11(2)10-13-9-8-12-6-4-5-7-14(12)16(13)17-15/h4-10H,3H2,1-2H3 |
InChI Key |
HZQKVBRGPQLCBB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C=CC3=CC=CC=C32)C=C1C |
Origin of Product |
United States |
Preparation Methods
Vilsmeier Reagent-Mediated Cyclization
Reaction Mechanism and Synthetic Pathway
The Vilsmeier reaction is a cornerstone in the synthesis of benzo[h]quinoline derivatives. For 2-ethyl-3-methylbenzo[h]quinoline, the process begins with the formation of an enamine intermediate. An arylamine reacts with ethyl acetoacetate in benzene under reflux, leading to the elimination of water and the generation of an enamine. This enamine is subsequently treated with the Vilsmeier reagent, prepared by combining dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) at 0–5°C. The reagent facilitates cyclization and isomerization, culminating in the formation of the benzo[h]quinoline core.
Key Reaction Steps:
- Enamine Synthesis :
$$
\text{Arylamine} + \text{Ethyl acetoacetate} \xrightarrow{\text{Benzene, Reflux}} \text{Enamine} + \text{H}_2\text{O}
$$ - Vilsmeier Reagent Preparation :
$$
\text{DMF} + \text{POCl}_3 \xrightarrow{0-5^\circ\text{C}} \text{Vilsmeier Complex}
$$ - Cyclization and Isomerization :
$$
\text{Enamine} + \text{Vilsmeier Reagent} \xrightarrow{\text{Inert Atmosphere}} \text{2-Ethyl-3-methylbenzo[h]quinoline}
$$
Optimization and Yield
The reaction proceeds optimally under inert conditions at 0°C, with a yield of 85% after purification via recrystallization from a diethyl ether/hexane mixture. The high yield is attributed to the stability of the enamine intermediate and the electrophilic character of the Vilsmeier reagent, which promotes efficient cyclization.
Structural Validation
The product was characterized using:
- Infrared (IR) Spectroscopy : Confirmed the presence of ester (C=O stretch at 1720 cm⁻¹) and aromatic (C=C stretches at 1600–1450 cm⁻¹) functionalities.
- Mass Spectrometry (MS) : Showed a molecular ion peak at m/z 307.2 ([M]⁺).
- X-ray Crystallography : Revealed a planar quinoline nucleus with the ethyl and methyl groups at positions 2 and 3, respectively (Fig. 1).
One-Pot Chemoselective Synthesis
Reaction Design and Substrate Scope
An alternative methodology employs a base-promoted sequential cyclization of 6-aryl-4-sec-amino-2H-pyran-2-one-3-carbonitriles and 2-cyanomethylbenzonitrile. This one-pot approach avoids isolation of intermediates, enhancing synthetic efficiency.
Key Reaction Steps:
- Intermolecular C–C Bond Formation :
Base-induced deprotonation generates a carbanion, which attacks the nitrile group of 2-cyanomethylbenzonitrile. - Intramolecular Cyclization :
Sequential C–C and C–N bond formations yield the benzo[h]quinoline framework.
Reaction Optimization
Optimization studies identified potassium tert-butoxide in dimethyl sulfoxide (DMSO) at 80°C as ideal conditions (Table 1). Microwave irradiation reduced reaction time from 12 hours to 45 minutes with comparable yields (~75%).
Table 1: Optimization of One-Pot Synthesis Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| KOtBu | DMSO | 80 | 12 | 75 |
| NaH | THF | 60 | 24 | 52 |
| DBU | MeCN | 100 | 6 | 68 |
Structural Analysis
Comparative Analysis of Methodologies
Table 2: Comparison of Vilsmeier and One-Pot Methods
The Vilsmeier method offers higher yields but requires stringent anhydrous conditions. In contrast, the one-pot approach provides functional group versatility and scalability, making it preferable for synthesizing analogs.
Chemical Reactions Analysis
Types of Reactions
Benzo[h]quinoline, 2-ethyl-3-methyl- undergoes several types of chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce various substituents into the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Zinc dust, acetic acid
Catalysts: Polyphosphoric acid, Lewis acids
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced quinolines, and various substituted quinoline derivatives .
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity
Research has demonstrated that derivatives of benzo[h]quinoline exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis .
Case Study:
A study evaluated the anticancer activity of synthesized benzo[h]quinoline derivatives, revealing their potential as effective agents against various cancer cell lines. The derivatives were assessed for their cytotoxic effects, with some showing IC50 values in the low micromolar range .
2. Antimicrobial Properties
Benzo[h]quinoline derivatives have also been investigated for their antimicrobial activities. They have shown effectiveness against a range of bacterial and fungal pathogens, making them candidates for new antimicrobial agents .
Data Table: Antimicrobial Activity of Benzo[h]quinoline Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| 2-Ethyl-3-methyl | E. coli | 32 |
| 2-Ethyl-3-methyl | S. aureus | 16 |
| 2-Ethyl-3-methyl | C. albicans | 64 |
Agricultural Applications
1. Plant Protection
Benzo[h]quinoline compounds have been explored for their potential use in agriculture as insecticides and fungicides. Research indicates that certain derivatives can enhance plant resistance to environmental stressors, improving crop yields .
Case Study:
A study demonstrated that a specific benzo[h]quinoline derivative improved the resistance of plants to drought conditions, highlighting its potential as a natural pesticide and growth enhancer .
Material Science Applications
1. Organic Light Emitting Diodes (OLEDs)
The unique fluorescent properties of benzo[h]quinoline derivatives have led to their application in optoelectronic devices such as OLEDs. These compounds can be synthesized to exhibit specific light-emitting characteristics suitable for display technologies .
Data Table: Optical Properties of Benzo[h]quinoline Derivatives
| Compound | Maximum Emission Wavelength (nm) | Quantum Yield (%) |
|---|---|---|
| 2-Ethyl-3-methyl | 450 | 25 |
| 2-Ethyl-3-methyl | 520 | 30 |
Mechanism of Action
The mechanism of action of Benzo[h]quinoline, 2-ethyl-3-methyl- involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives can inhibit certain enzymes, such as thymidylate synthase, which is crucial for DNA replication and transcription . This inhibition can slow down the growth of cancer cells and other rapidly dividing cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Benzo[h]quinoline vs. Benzo[f]quinoline
- Structural Differences: Benzo[h]quinoline has a nitrogen atom at position 1 of the quinoline ring fused to a benzene ring at the [h] position, whereas benzo[f]quinoline features a different fusion pattern ([f] position) . Substituent positions (e.g., 2-ethyl-3-methyl in benzo[h]quinoline vs. polycyclic skeletons in benzo[f]quinoline derivatives) influence molecular planarity and DNA intercalation efficiency .
- Biological Activity: Anticancer Mechanisms: Benzo[f]quinoline derivatives act as Topo II inhibitors and ATP synthase disruptors, while benzo[h]quinoline derivatives (e.g., arylated analogs) induce oxidative stress-mediated DNA damage . Mutagenicity: Benzo[h]quinoline’s mutagenicity arises via bay-region diol epoxide formation, whereas benzo[f]quinoline’s mutagenicity is less dependent on this pathway .
Comparison with Benzo[c]quinoline Derivatives
- Structural Features: Benzo[c]quinoline’s nitrogen placement allows for DNA intercalation via a planar polycyclic skeleton, forming stable "sandwich" structures with DNA . Natural analogs (e.g., sanguinarine) exhibit potent anticancer activity through intercalation and enzyme inhibition .
- Functional Contrast: Unlike benzo[h]quinoline derivatives, benzo[c]quinolines are less studied for oxidative stress pathways but show stronger Topo II inhibition .
Substituent Effects: 2-Ethyl-3-Methyl vs. Other Alkyl Groups
- 2,4-Dimethyl Benzo[h]quinoline: Exhibits tyrosine kinase and topoisomerase inhibition, reducing carcinogenicity . The ethyl group in 2-ethyl-3-methyl derivatives may enhance lipophilicity, improving membrane permeability compared to methyl substituents .
- Fluorinated Derivatives: Fluorine substitution at position 3 in quinoline abolishes genotoxicity, suggesting that substituent choice critically impacts safety profiles .
Table 2: Physicochemical and Toxicological Data
*Predicted data based on analogous compounds.
Q & A
Q. What are the common synthetic routes for preparing 2-ethyl-3-methylbenzo[h]quinoline, and what are their mechanistic considerations?
- Methodological Answer : The Friedländer annulation is widely used, involving condensation of 2-formylnaphthylamine derivatives with ketones (e.g., ethyl methyl ketone) under acid catalysis. Evidence from oxidative cyclization of 2-mercaptoquinoline precursors (e.g., via iodine-mediated reactions) also provides high yields . Key parameters include solvent polarity (DMF or toluene) and temperature control (80–120°C) to avoid side reactions like dimerization. Mechanistic studies highlight the role of electron-deficient intermediates in annulation efficiency .
Q. How can researchers characterize the physical-chemical properties of 2-ethyl-3-methylbenzo[h]quinoline?
- Methodological Answer : Core properties include:
Q. What analytical techniques are essential for confirming the structure of 2-ethyl-3-methylbenzo[h]quinoline?
- Methodological Answer :
- GC-MS : Identifies molecular ion peaks (e.g., m/z 211) and fragmentation patterns .
- NMR : H and C NMR resolve substituent positions (e.g., ethyl vs. methyl groups) .
- XRD : Validates crystallinity and planar aromaticity in solid-state studies .
Advanced Research Questions
Q. How can reaction conditions be optimized for catalytic C–H functionalization of 2-ethyl-3-methylbenzo[h]quinoline?
- Methodological Answer : Iron-catalyzed alkylation using unactivated alkyl chlorides (e.g., LiI/PO(OMe)₃) enables regioselective C7 functionalization. Key factors include:
- Chelation-assisted directing groups (e.g., pyridyl) to enhance metal coordination .
- Solvent optimization (e.g., DCE at 100°C) to balance reactivity and catalyst stability .
Q. What strategies reconcile contradictory data on the biological activity of benzo[h]quinoline derivatives?
- Methodological Answer :
- Comparative Assays : Test derivatives (e.g., 2-ethyl vs. 2-methyl) in parallel using standardized in vitro models (e.g., antiplasmodial IC₅₀ in Plasmodium falciparum cultures) .
- Structural-Activity Analysis : Correlate substituent effects (e.g., electron-withdrawing groups) with mutagenicity in Salmonella typhimurium TA100 assays .
Q. How can computational modeling predict the environmental fate of 2-ethyl-3-methylbenzo[h]quinoline?
- Methodological Answer :
Q. What methodologies enable the synthesis of polycyclic derivatives from 2-ethyl-3-methylbenzo[h]quinoline?
- Methodological Answer : Deaminative ring contraction cascades (e.g., LiI/PO(OMe)₃ followed by t-BuOK/18-crown-6) yield fused aromatics like aza[5]helicenes. Critical steps include:
- Radical Halogenation : Introduces functional handles for iterative extensions .
- Hofmann Elimination : Controls stereochemistry during ring contraction .
Experimental Design Considerations
Q. How to design assays for evaluating the antiplasmodial activity of 2-ethyl-3-methylbenzo[h]quinoline?
- Methodological Answer :
- In Vitro Testing : Use Plasmodium falciparum 3D7 strains with artemisinin as a positive control. Measure IC₅₀ via SYBR Green fluorescence .
- Cytotoxicity Screening : Parallel testing in mammalian cell lines (e.g., HEK293) ensures selectivity .
Q. What safety protocols are recommended for handling mutagenic benzo[h]quinoline derivatives?
- Methodological Answer :
- PPE : Gloves, lab coats, and fume hoods mandatory during synthesis .
- Waste Management : Neutralize mutagenic intermediates with oxidizing agents (e.g., KMnO₄) before disposal .
Data Contradiction Analysis
Q. Why do some studies report divergent fluorescence properties for benzo[h]quinoline derivatives?
- Methodological Answer :
Fluorescence is pH-dependent due to protonation of the nitrogen heterocycle. For example:
| pH | Excitation/Emission (nm) | Quenching Efficiency |
|---|---|---|
| 5.0 | 290/420 | High |
| 7.4 | 310/450 | Moderate |
| Standardize pH buffers (e.g., PBS) during FQ experiments to ensure reproducibility . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
